molecular formula C19H19BrN2SSe B1145936 3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide CAS No. 143269-59-4

3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide

Cat. No.: B1145936
CAS No.: 143269-59-4
M. Wt: 466.3
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Description

3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide is a complex organic compound that belongs to the class of benzoselenazolium salts This compound is characterized by the presence of both benzothiazole and benzoselenazole moieties, which are fused aromatic heterocycles containing sulfur and selenium atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide typically involves the following steps:

    Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is usually achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Formation of Benzoselenazole Intermediate: Similarly, the benzoselenazole intermediate is synthesized by the cyclization of 2-aminophenylselenol with an appropriate aldehyde under acidic conditions.

    Condensation Reaction: The two intermediates are then subjected to a condensation reaction in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired benzoselenazolium salt.

    Bromination: The final step involves the bromination of the compound to introduce the bromide ion, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and selenium atoms, leading to the formation of sulfoxides and selenoxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols and selenols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and selenoxides.

    Reduction: Thiols and selenols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways: It may modulate cellular signaling pathways, leading to changes in cell behavior and function. For example, it could induce apoptosis in cancer cells by activating pro-apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzothiazol-3-ium bromide: Similar structure but lacks the selenium atom.

    3-Ethyl-2-[(3-ethyl-1,3-benzoselenazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide: Contains two benzoselenazole moieties instead of one.

Uniqueness

The presence of both sulfur and selenium atoms in 3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide imparts unique chemical and biological properties

Properties

IUPAC Name

3-ethyl-2-[(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)methylidene]-1,3-benzothiazole;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N2SSe.BrH/c1-3-20-14-9-5-7-11-16(14)22-18(20)13-19-21(4-2)15-10-6-8-12-17(15)23-19;/h5-13H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHCMAJQZLOFMH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=[N+](C4=CC=CC=C4[Se]3)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2SSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721632
Record name 3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143269-59-4
Record name 3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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